1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA
Overview
Description
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound that features a benzofuran moiety, a benzoxazole ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran-2-Carbonyl Chloride: This is achieved by reacting benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Synthesis of Benzoxazole Derivative: The benzoxazole ring is synthesized by condensing 4-methoxyaniline with salicylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).
Coupling Reaction: The benzofuran-2-carbonyl chloride is then reacted with the benzoxazole derivative in the presence of a base such as triethylamine (TEA) to form the intermediate product.
Thiourea Formation: Finally, the intermediate product is treated with thiourea under mild heating to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.
Substitution: The methoxy group on the benzoxazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It may interfere with signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]UREA: Similar structure but lacks the thiourea group.
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOCARBAMATE: Contains a thiocarbamate group instead of thiourea.
Uniqueness
1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is unique due to the presence of both benzofuran and benzoxazole rings, along with the thiourea group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S/c1-29-17-9-6-14(7-10-17)23-26-18-13-16(8-11-20(18)31-23)25-24(32)27-22(28)21-12-15-4-2-3-5-19(15)30-21/h2-13H,1H3,(H2,25,27,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQYWBJZOYBLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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